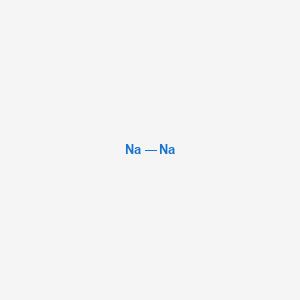
Disodium
Übersicht
Beschreibung
Disodium is a useful research compound. Its molecular formula is Na2 and its molecular weight is 45.9795386 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Disodium Levofolinate (Na-Lv)
this compound levofolinate is primarily used in oncology to enhance the efficacy of chemotherapeutic agents like fluorouracil (5-FU). It serves as a rescue agent to mitigate the toxicity of folic acid antagonists such as methotrexate. Clinical studies have demonstrated that Na-Lv can be administered simultaneously with 5-FU due to its higher solubility compared to calcium folinate, which prevents catheter clogging during infusion .
Case Study: Efficacy in Colorectal Cancer
A clinical trial investigated the pharmacokinetics and efficacy of Na-Lv in combination with 5-FU in patients with colon cancer. Results indicated that patients receiving Na-Lv showed improved plasma concentrations and reduced side effects compared to those treated with calcium formulations .
This compound Ethylenediaminetetraacetic Acid (EDTA)
this compound EDTA is a chelating agent widely used in pharmaceuticals for its ability to sequester metal ions. It has been utilized in treatments for heavy metal poisoning and is also included in formulations to stabilize active pharmaceutical ingredients by preventing metal-catalyzed degradation .
Case Study: Post-Myocardial Infarction Treatment
In a pivotal study, this compound EDTA was shown to improve cardiovascular outcomes in post-myocardial infarction patients. The trial highlighted its potential as a secondary prevention strategy, especially among diabetic patients, where it outperformed conventional therapies .
Agricultural Applications
Calcium this compound Ethylenediaminetetraacetate
This compound is recognized for its role in crop protection as a safe alternative to synthetic fungicides. Studies have shown that it can effectively reduce the incidence of plant diseases while minimizing environmental impact .
Case Study: Crop Yield Improvement
Research conducted on various crops demonstrated that applying calcium this compound ethylenediaminetetraacetate led to significant improvements in yield and health of plants under pathogen stress conditions. The compound's efficacy in enhancing plant resilience against diseases positions it as a viable option for sustainable agriculture practices .
Material Science Applications
This compound Helide
Recent studies have explored the electronic properties of this compound helide for potential applications in optoelectronic devices. The material exhibits unique band structure characteristics that make it suitable for use in semiconductors and photonic applications .
Data Table: Electronic Properties of this compound Helide
| Property | Value |
|---|---|
| Band Gap | Direct bandgap semiconductor |
| Valence Band Maximum | X point of k path |
| Conduction Band Minimum | Same as VBM |
Other Notable Applications
This compound Cromoglycate
Traditionally used as a mast cell stabilizer, recent research has indicated its potential anti-tumor properties. Studies have shown that this compound cromoglycate can inhibit tumor growth and angiogenesis by affecting vascular endothelial growth factor (VEGF) expression .
Case Study: Tumor Growth Inhibition
In vitro studies using melanoma cell lines demonstrated that treatment with this compound cromoglycate resulted in reduced tumor size and altered expression of angiogenic factors, suggesting its dual role as an anti-allergic and anti-tumor agent .
Analyse Chemischer Reaktionen
Sodium Thiosulfate (Na₂S₂O₃) Reactions
Characteristic Reactivity :
-
Acidic Decomposition :
Produces sulfur precipitates and sulfur dioxide gas under acidic conditions .
-
Oxidation by Halogens :
Reactant Product Equation Iodine (I₂) Tetrathionate ion
|
| Bromine (Br₂) | Sulfate ion |
|
Thermal Decomposition :
At 300°C:
Yields sodium sulfate and polysulfides .
High-Pressure Helium-Sodium Systems
Na₂He Synthesis :
-
Conditions : >115 GPa in diamond anvil cells.
-
Structure : Electride crystal with He in cubic sites and delocalized electrons .
-
Stability : Thermodynamically stable under extreme pressures (~40% Earth’s core pressure) .
Sodium in Organic Reactions
While not directly this compound, sodium’s reactivity informs this compound compound behavior:
Eigenschaften
CAS-Nummer |
25681-79-2 |
|---|---|
Molekularformel |
Na2 |
Molekulargewicht |
45.9795386 g/mol |
IUPAC-Name |
sodiosodium |
InChI |
InChI=1S/2Na |
InChI-Schlüssel |
QXNVGIXVLWOKEQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Na][Na] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details


























Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













